molecular formula C18H20ClN3O2S2 B11698162 (5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11698162
M. Wt: 410.0 g/mol
InChI Key: QAZYEXLWIPDUQH-QINSGFPZSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-methylpiperazin-1-yl)-3-oxopropylamine in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests multiple potential mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone core and the presence of both chlorophenyl and piperazine moieties

Properties

Molecular Formula

C18H20ClN3O2S2

Molecular Weight

410.0 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20ClN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3/b15-12-

InChI Key

QAZYEXLWIPDUQH-QINSGFPZSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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